Propyl 2-ethoxypropanoate

Description

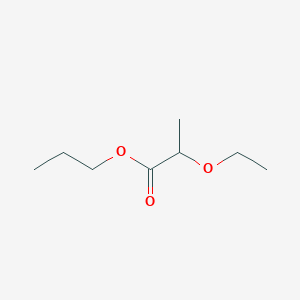

Propyl 2-ethoxypropanoate is an ester derivative characterized by a propyl group attached to a propanoate backbone substituted with an ethoxy moiety at the second carbon. The ethoxy group enhances solubility in organic matrices, while the propyl chain contributes to moderate volatility and hydrophobic interactions.

Properties

CAS No. |

869190-71-6 |

|---|---|

Molecular Formula |

C8H16O3 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

propyl 2-ethoxypropanoate |

InChI |

InChI=1S/C8H16O3/c1-4-6-11-8(9)7(3)10-5-2/h7H,4-6H2,1-3H3 |

InChI Key |

GXKPKHWZTLSCIB-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C(C)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 2-ethoxypropanoate can be synthesized through the esterification reaction between propanol and 2-ethoxypropanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a fixed-bed reactor where the reactants are passed over a solid acid catalyst. The reaction conditions are optimized to achieve high yields and purity of the ester. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-ethoxypropanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield propanol and 2-ethoxypropanoic acid.

Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

Hydrolysis: Propanol and 2-ethoxypropanoic acid.

Reduction: Propanol and 2-ethoxypropanol.

Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Propyl 2-ethoxypropanoate has several applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in the preparation of biological samples for analysis.

Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.

Industry: Utilized in the production of coatings, adhesives, and plasticizers.

Mechanism of Action

The mechanism of action of propyl 2-ethoxypropanoate involves its hydrolysis in the presence of water and enzymes or acidic/basic conditions. The ester bond is cleaved, releasing propanol and 2-ethoxypropanoic acid. These products can then participate in various biochemical pathways, depending on the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with Propyl 2-ethoxypropanoate, enabling comparative analysis:

Key Comparative Insights

Functional Group Influence: Ethoxy vs. Hydroxyl Groups: this compound’s ethoxy group likely increases its solubility in non-polar solvents compared to Propylparaben, which contains a polar hydroxyl group . This difference impacts their applications—preservatives (Propylparaben) vs. Ester Chain Length: Haloxyfop ethoxyethyl ester’s extended ethoxyethyl chain enhances its pesticidal activity by improving membrane penetration in target organisms, a property that may be less pronounced in this compound due to its shorter propyl chain .

Physico-Chemical Properties: Volatility: this compound’s volatility is expected to be higher than Pyridalyl (MW 491.12 g/mol) due to its smaller molecular size, favoring use in sprayable formulations . Stability: Ethoxy esters generally exhibit greater hydrolytic stability compared to acetates, suggesting this compound may resist degradation in aqueous environments better than Propylparaben .

Applications: Agrochemical Potential: Haloxyfop ethoxyethyl ester’s efficacy as a herbicide highlights the role of ethoxy-propanoate derivatives in agrochemistry. This compound could similarly act as a carrier or active ingredient in pesticide formulations, though toxicity and environmental persistence require validation . Industrial Solvents: Analogous to 3-(trimethoxysilyl)propyl methacrylate (used in polymer scaffolds ), this compound may serve as a monomer or crosslinking agent in specialty polymers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.